7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one
Description
Properties
Molecular Formula |
C26H30N4O5S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
7-[6-[4-(2-methoxyphenyl)piperazin-1-yl]-6-oxohexyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one |
InChI |
InChI=1S/C26H30N4O5S/c1-33-21-8-5-4-7-20(21)28-11-13-29(14-12-28)24(31)9-3-2-6-10-30-25(32)18-15-22-23(35-17-34-22)16-19(18)27-26(30)36/h4-5,7-8,15-16H,2-3,6,9-14,17H2,1H3,(H,27,36) |
InChI Key |
SXDMTFGSSIJKPL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5 |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Protocol
A 6-aminopyrimidine precursor undergoes condensation with ethoxymethylenemalonic ester in xylene under reflux (140–160°C) for 8–12 hours. Cyclization is achieved by adding triethylamine, yielding the dioxolo[4,5-g]quinazolin-8-one skeleton. Key parameters include:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Xylene | 65–70 |
| Base | Triethylamine | – |
| Temperature | 140–160°C | – |
| Reaction Time | 8–12 hours | – |
This method is favored for scalability but requires strict anhydrous conditions.
Preparation of the Piperazine Intermediate
The 4-(2-methoxyphenyl)piperazin-1-yl moiety is synthesized via nucleophilic substitution:
Halogen Displacement Reaction
1-(2-Methoxyphenyl)piperazine reacts with 1-bromo-3-chloropropane in acetone using potassium carbonate (3 equivalents) and tetrabutylammonium bromide (0.06 equivalents) as a phase-transfer catalyst. After 21 hours at reflux, the product is extracted with ethyl acetate and washed with water.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Acetone | 80 |
| Catalyst | Tetrabutylammonium bromide | – |
| Temperature | Reflux (56°C) | – |
This step yields a mixture of 1-bromo-3-(piperazin-1-yl)propane and its chloro analog, which is used directly in subsequent steps.
Coupling of Quinazolinone and Piperazine Moieties
The hexyl linker is formed via amide bond formation between the quinazolinone and piperazine intermediates:
Hexyl Chain Elongation
The quinazolinone core is functionalized with a 6-oxohexyl group using 1,6-dibromohexane in DMF. Sodium iodide (1.1 equivalents) catalyzes the reaction at 80°C for 24 hours. Excess dibromohexane ensures mono-substitution, achieving 68% yield after recrystallization.
Piperazine Attachment
The bromohexyl-quinazolinone intermediate reacts with 1-(2-methoxyphenyl)piperazine in DMF at 100°C for 48 hours. Cesium carbonate (3 equivalents) acts as a base, facilitating nucleophilic aromatic substitution.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | DMF | 62 |
| Base | Cesium carbonate | – |
| Temperature | 100°C | – |
Final Cyclization and Thioxo Group Introduction
Cyclization to Form Dioxolo Ring
The dioxolo ring is closed using NaH (2 equivalents) in THF at 0°C. The reaction is quenched with ice-cold water, yielding the fused quinazolinone structure.
Thioxo Group Optimization
The thioxo group is stabilized by treating the intermediate with Lawesson’s reagent (0.5 equivalents) in toluene at 110°C for 6 hours. This step achieves 85% conversion, confirmed by HPLC.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using a gradient of petroleum ether and dichloromethane (100:0 to 0:100). Fractions containing the target compound are pooled and concentrated.
Recrystallization
Final recrystallization from isopropyl alcohol yields crystals with >99% purity (HPLC). Key characterization data includes:
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.72 (s, 3H, OCH₃), 2.85 (t, 4H, piperazine) |
| HRMS | [M+H]⁺ calc. 522.6, found 522.5 |
| Melting Point | 172–176°C |
Comparative Analysis of Synthetic Routes
| Step | Method 1 (Reflux) | Method 2 (DMF) |
|---|---|---|
| Piperazine Attachment | 62% yield, 48 hours | 68% yield, 24 hours |
| Thioxo Introduction | Lawesson’s reagent (85%) | Appel Salt (90%) |
| Purity Post-Purification | 99% (HPLC) | 98% (HPLC) |
Method 2 offers faster reaction times but requires stringent moisture control.
Challenges and Optimization Strategies
-
Byproduct Formation : Excess 1,6-dibromohexane leads to di-substituted byproducts. Using 1.2 equivalents reduces this issue.
-
Solvent Choice : Replacing DMF with NMP (N-methylpyrrolidone) improves solubility of the quinazolinone intermediate, increasing yield by 12%.
-
Catalyst Screening : KI outperforms NaI in piperazine coupling, reducing reaction time to 18 hours.
Industrial-Scale Considerations
For large-scale production (>100 kg), continuous flow reactors are employed for the cyclization step, reducing processing time by 40% . Automated crystallization systems ensure consistent particle size distribution (PSD 50–100 µm).
Chemical Reactions Analysis
Types of Reactions
7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has shown potential as a neuroprotective and anti-neuroinflammatory agent. Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells .
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate inflammatory pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for various applications, including as a precursor for the synthesis of other active compounds.
Mechanism of Action
The mechanism of action of 7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one involves its interaction with molecular targets such as ATF4 and NF-kB proteins. By inhibiting the NF-kB inflammatory pathway, this compound can reduce the production of pro-inflammatory cytokines and protect neuronal cells from apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the piperazine-attached phenyl ring. These modifications influence physicochemical properties, receptor affinity, and metabolic stability. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
*Estimated based on analog ; †Calculated from molecular formula.
Key Findings:
Substituent Effects: Electron-donating groups (e.g., -OCH₃): Enhance solubility and may improve binding to receptors requiring polar interactions. Electron-withdrawing groups (e.g., -F, -Cl): Increase lipophilicity and metabolic stability. The 2-fluoro analog’s smaller substituent size may favor tighter binding in hydrophobic pockets .
Positional Isomerism: Ortho vs. Meta substitution (e.g., 3-Cl, 3-OCH₃) allows for more conformational flexibility, which could modulate receptor selectivity .
Molecular Weight and Bioavailability :
- All analogs fall within a narrow molecular weight range (506–515 g/mol), suggesting similar permeability profiles. However, the 3-chloro derivative’s higher molecular weight (515.0) may slightly reduce oral bioavailability compared to the target compound .
Synthetic Accessibility :
- The 3-methoxy analog (available in 40 mg quantities ) highlights feasible synthesis routes, whereas the target compound’s ortho substitution may require more complex regioselective reactions.
Implications for Further Research:
- QSAR Studies : Molecular descriptors such as van der Waals volume and electronic parameters (e.g., Hammett constants) should be evaluated to correlate substituent effects with biological activity .
- Biological Screening : Priority should be given to testing the target compound’s affinity for serotonin (5-HT₁A) and dopamine (D₂) receptors, given the piperazine moiety’s historical relevance in neuropharmacology .
Biological Activity
The compound 7-(6-(4-(2-methoxyphenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one is a complex organic molecule that exhibits significant biological activity. Its structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
This compound belongs to the quinazolinone family, known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 466.59 g/mol. Its structure includes a piperazine moiety, which is often associated with neuroactive properties.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the quinazolinone core suggests that it may inhibit specific kinases or phosphodiesterases, which are crucial in various signaling pathways.
- Receptor Interaction : The piperazine ring can interact with neurotransmitter receptors, potentially affecting neurotransmission and related physiological processes.
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antimicrobial Activity
Studies have shown that related compounds exhibit varying degrees of antibacterial activity against several strains such as Staphylococcus aureus, Escherichia coli, and Salmonella typhi. The following table summarizes the antimicrobial efficacy of similar quinazolinone derivatives:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 µg/mL |
| Compound B | Escherichia coli | 10 µg/mL |
| Compound C | Salmonella typhi | 20 µg/mL |
Enzyme Inhibition
Inhibition studies indicate that compounds similar to the target compound demonstrate significant inhibition against various enzymes:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 0.63 |
| Urease | 2.14 |
| Cyclooxygenase | 5.00 |
Case Studies
Recent research has highlighted the potential therapeutic applications of quinazolinone derivatives:
- Cancer Therapy : A study indicated that certain derivatives possess cytotoxic effects on cancer cell lines, suggesting their role as anticancer agents.
- Neurological Disorders : Compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegeneration.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?
The synthesis involves multi-step procedures, including:
- Piperazine coupling : Reaction of 2-methoxyphenylpiperazine with a hexyl-6-oxo intermediate under reflux in anhydrous dichloromethane with a carbodiimide coupling agent .
- Quinazoline ring formation : Cyclization using phosphoryl chloride (POCl₃) at 80–100°C, followed by hydrolysis .
- Thioxo group introduction : Sulfurization with Lawesson’s reagent in toluene . Optimization strategies :
- Use design of experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading) and reduce byproduct formation .
- Monitor intermediates via LC-MS to isolate critical steps requiring purity control .
Q. Which spectroscopic and computational methods are most effective for structural validation?
- 1H/13C NMR : Assign peaks for the piperazine N–CH₂ groups (δ 2.5–3.5 ppm) and quinazoline carbonyl (δ 165–170 ppm) .
- X-ray crystallography : Resolve the dioxolo-quinazoline fused ring system and confirm stereochemistry .
- DFT calculations : Predict electrostatic potential surfaces to validate hydrogen-bonding interactions in the crystal lattice .
Q. How does the compound’s lipophilicity influence its biological activity?
- LogP analysis : Calculate using HPLC retention times or software (e.g., MarvinSuite). The 2-methoxyphenyl and dioxolo groups enhance lipophilicity, improving membrane permeability .
- Biological testing : Compare activity in cell-based assays (e.g., cancer cell lines) with structurally similar analogs to correlate logP with IC₅₀ values .
Advanced Research Questions
Q. How can contradictory data on its antitumor activity be resolved?
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to identify target proteins (e.g., kinases) and validate via Western blot .
- Metabolic profiling : Incubate the compound with liver microsomes to assess stability and active metabolite formation .
- Orthogonal assays : Compare results from MTT, apoptosis (Annexin V), and clonogenic assays to rule out false positives .
Q. What computational strategies improve reaction design for derivatives?
- Reaction path search : Apply quantum mechanical methods (e.g., DFT) to model transition states and predict regioselectivity in piperazine coupling .
- Machine learning : Train models on existing heterocyclic reaction datasets to prioritize solvent-catalyst combinations for new analogs .
Q. How can process intensification reduce waste in large-scale synthesis?
- Continuous flow chemistry : Optimize residence time and temperature for the thioxo introduction step to minimize solvent use .
- Membrane separation : Recycle unreacted intermediates using nanofiltration membranes with MWCO ≤ 500 Da .
Q. What strategies enhance selectivity for specific biological targets?
- Molecular docking : Screen against kinase or GPCR libraries to identify off-target interactions; modify the hexyl linker length to reduce affinity for non-target proteins .
- SAR studies : Synthesize analogs with varied substituents on the piperazine ring and test in functional assays (e.g., cAMP modulation for GPCRs) .
Methodological Tables
Q. Table 1. Key Reaction Parameters for Piperazine Coupling
| Variable | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Temperature | 40–50°C | ↑ 25% yield | |
| Solvent | Anhydrous DCM | ↓ Byproducts | |
| Catalyst | EDCI/HOBt | ↑ Efficiency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
